S-(Cyanomethyl) O-ethyl carbonodithioate
Overview
Description
“S-(Cyanomethyl) O-ethyl carbonodithioate” is a chemical compound with the molecular formula C5H7NOS2 . It is also known by other names such as “O-ETHYL CYANOMETHYLSULFANYLMETHANETHIOATE” and "O-Ethyl S-cyanomethyl xanathate" .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 15 bonds. These include 8 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, 1 carbonate (-thio) derivative, and 1 nitrile (aliphatic) .Physical and Chemical Properties Analysis
“this compound” is a yellow oil . It has a molecular weight of 161.237 . The compound is soluble in chloroform and ether .Safety and Hazards
When handling “S-(Cyanomethyl) O-ethyl carbonodithioate”, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . In case of inhalation, move the person into fresh air and give artificial respiration if necessary. In case of skin or eye contact, wash off with soap and plenty of water and consult a physician. If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water, and consult a physician .
Properties
IUPAC Name |
O-ethyl cyanomethylsulfanylmethanethioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS2/c1-2-7-5(8)9-4-3-6/h2,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYURBBIIHCNUSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)SCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073574 | |
Record name | O-Ethyl S-cyanomethyl xanathate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59463-54-6 | |
Record name | S-(Cyanomethyl) O-ethyl carbonodithioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59463-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonodithioic acid, S-(cyanomethyl) O-ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059463546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Ethyl S-cyanomethyl xanathate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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